molecular formula C6H11N3O2S B13654580 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13654580
M. Wt: 189.24 g/mol
InChI Key: LJQWEVGELDFGBW-UHFFFAOYSA-N
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Description

Hypothetical Product Disclaimer: The compound "1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide" is not currently listed in major chemical databases. This description is based on its inferred structure and the properties of closely related pyrazole-sulfonamide compounds, which are well-established in scientific research . This compound is a proposed chemical building block designed for research and development, particularly in medicinal and agricultural chemistry. The core pyrazole scaffold, functionalized with both ethyl and methyl groups and a sulfonamide moiety, suggests significant potential as a synthetic intermediate. Researchers can leverage this compound to construct more complex molecules, exploring its utility in creating novel active ingredients. Its structural similarity to documented sulfonamides, such as N-(3,5-Dichloro-4-hydroxyphenyl)-1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide, indicates its probable application in inhibitor studies and bio-active agent discovery . The sulfonamide group (R-SO₂NH₂) is a key pharmacophore known to confer specific binding characteristics, often enabling target modulation in biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is for informational purposes related to the compound's potential research applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-ethyl-5-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-9-6(12(7,10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H2,7,10,11)

InChI Key

LJQWEVGELDFGBW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Ethyl 3 Methyl 1h Pyrazole 5 Sulfonamide and Its Analogs

Historical Context of Pyrazole (B372694) Synthesis Relevant to Sulfonamide Derivatives

The foundation for the synthesis of pyrazole-containing compounds was laid in the late 19th century. nih.gov The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry and involves the condensation of β-dicarbonyl compounds with hydrazines. nih.gov This fundamental reaction has been extensively modified and expanded upon over the decades, providing access to a vast array of substituted pyrazoles. The introduction of the sulfonamide moiety, a critical pharmacophore, into the pyrazole scaffold is a more recent development, driven by the search for novel therapeutic agents. The combination of these two structural motifs has led to the development of compounds with a broad spectrum of biological activities.

Classical and Modern Approaches for 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide Core Synthesis

The synthesis of this compound typically involves a two-stage process: the formation of the substituted pyrazole core followed by the introduction of the sulfonamide group.

Sulfonamidation Reactions and Related Transformations

The direct introduction of a sulfonamide group onto a pre-formed 1-ethyl-3-methyl-1H-pyrazole ring is a common and effective strategy. This is typically achieved through a sulfonation reaction to yield the corresponding sulfonyl chloride, which is then reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide.

A key intermediate in this process is 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride . The synthesis of this intermediate often starts with the corresponding pyrazole. The pyrazole is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the C5 position. nih.gov The subsequent reaction of the sulfonyl chloride with ammonia provides the final this compound.

StepReagents and ConditionsProduct
Sulfonylation1-Ethyl-3-methyl-1H-pyrazole, Chlorosulfonic acid1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Sulfonamidation1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, AmmoniaThis compound

This is an illustrative data table based on general synthetic transformations for pyrazole sulfonamides.

Cyclocondensation Pathways for Pyrazole Ring Formation

The construction of the 1-ethyl-3-methyl-1H-pyrazole core is a critical step and is often accomplished through cyclocondensation reactions. A plausible and widely used method involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For the synthesis of the target molecule, this would involve the reaction of a pentane-2,4-dione derivative with ethylhydrazine. The regioselectivity of this reaction is a key consideration, as it can potentially lead to two different isomers.

Another important precursor is Ethyl 3-methyl-1H-pyrazole-5-carboxylate , which can be synthesized by the reaction of ethyl 2,4-dioxopentanoate with hydrazine hydrate. chemicalbook.com This pyrazole can then be N-alkylated with an ethylating agent to introduce the ethyl group at the N1 position. Subsequent conversion of the ester group to the sulfonamide would complete the synthesis. A patent describes the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate from ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate as a methylating agent in the presence of sodium hydride. google.com A similar ethylation could be envisioned.

Reactant 1Reactant 2ConditionsProduct
Pentane-2,4-dioneEthylhydrazineAcid or base catalysis1-Ethyl-3,5-dimethyl-1H-pyrazole (Isomeric mixture may form)
Ethyl 2,4-dioxopentanoateHydrazine hydrateEthanol (B145695), 0°CEthyl 3-methyl-1H-pyrazole-5-carboxylate chemicalbook.com

This is an illustrative data table based on general cyclocondensation reactions for pyrazole synthesis.

Multi-component Reactions in Pyrazole Sulfonamide Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrazole sulfonamides. These reactions involve the combination of three or more starting materials in a single pot to form the final product, often with high yields and minimal purification. While a specific MCR for this compound is not prominently reported, general MCR strategies for pyrazole synthesis are well-established and could be adapted. For instance, a one-pot reaction involving a β-ketoester, an aldehyde, malononitrile, and a hydrazine derivative can lead to highly substituted pyranopyrazoles.

Regioselective Synthesis of Pyrazole Sulfonamide Isomers

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of isomers. In the context of this compound, the desired isomer has the ethyl group on the N1 nitrogen and the methyl group at the C3 position.

The regiochemical outcome of the cyclocondensation reaction is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH). For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield two different pyrazolone (B3327878) isomers. Careful control of reaction parameters is therefore crucial to selectively obtain the desired 1,3-disubstituted pyrazole core. In some cases, separation of the resulting isomers by chromatography is necessary. nih.gov

Catalytic Systems and Their Role in this compound Synthesis

Catalysis plays an increasingly important role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. In the context of pyrazole sulfonamide synthesis, catalysts can be employed in both the pyrazole ring formation and the subsequent functionalization steps.

For the cyclocondensation reaction, both acid and base catalysts are commonly used to promote the initial condensation and subsequent cyclization. Lewis acids have also been shown to be effective catalysts for pyrazole synthesis. For the sulfonamidation step, while often uncatalyzed, the use of a base is typically required to neutralize the HCl generated during the reaction of the sulfonyl chloride with ammonia or an amine.

Recent advances have also seen the development of transition metal-catalyzed cross-coupling reactions for the functionalization of the pyrazole ring, which could provide alternative routes to introduce the sulfonamide group or its precursors.

Development of Novel Synthetic Pathways and Mechanistic Insights

The continual evolution of synthetic organic chemistry has led to the development of innovative and efficient pathways for the synthesis of complex heterocyclic compounds, including this compound and its analogs. Research in this area focuses on improving reaction yields, reducing the number of synthetic steps, and accessing a wider diversity of molecular structures to explore their chemical and biological potential.

A foundational and widely utilized strategy for constructing the pyrazole core involves the condensation of 1,3-dicarbonyl compounds, such as β-ketoesters, with hydrazine derivatives. nih.gov This approach is valued for its reliability and the accessibility of starting materials. For instance, the synthesis of a 3,5-dimethyl-1H-pyrazole precursor can be achieved quantitatively through the exothermic reaction of pentane-2,4-dione with hydrazine hydrate. nih.gov

Once the pyrazole nucleus is formed, a common and effective method for introducing the sulfonamide moiety is through a two-step process. First, the pyrazole ring undergoes sulfonylation, typically using a strong agent like chlorosulfonic acid in a solvent such as chloroform. nih.gov This electrophilic substitution reaction yields a pyrazole-sulfonyl chloride intermediate. In the subsequent step, this reactive intermediate is treated with a primary or secondary amine, in the presence of a base like diisopropylethylamine, to form the final pyrazole sulfonamide product. nih.gov

Recent research has also explored novel, multi-step reaction sequences to generate diverse analogs. One such pathway involves the synthesis of sulfonamide-based pyrazole-clubbed pyrazoline derivatives. acs.org This strategy begins with the synthesis of chalcone (B49325) derivatives, which are then reacted with a hydrazinylbenzenesulfonamide in the presence of an acid catalyst to yield the final complex hybrid molecules. acs.org

From a mechanistic standpoint, significant efforts have been made to understand the fundamental steps of pyrazole ring formation. Advanced studies have investigated unconventional routes, such as the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.gov This metal-mediated pathway offers a unique route to N-N bond formation. rsc.orgnih.gov Mechanistic studies using oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have revealed that the process involves a rate-determining initial oxidation where the coordination of the oxidant to the titanium metal center is a critical step for the reaction to proceed. nih.govumn.edu Further investigations into this process considered two potential pathways after the initial oxidation: a disproportionation mechanism or a second direct oxidation by another equivalent of the oxidant. nih.gov

The optimization of reaction conditions is a critical aspect of developing novel synthetic pathways. Researchers systematically vary parameters such as solvents, bases, and reaction times to maximize product yields. The choice of base and solvent, for example, can significantly influence the outcome of N-alkylation reactions on the pyrazole ring. nih.gov

The table below details the optimization of the methylation of 3,5-dimethyl-1H-pyrazole, a key step in the synthesis of certain pyrazole analogs. nih.gov

Table 1: Optimization of N-methylation of 3,5-dimethyl-1H-pyrazole

EntryBaseSolventTime (h)Yield (%)
1K2CO3CH3CN1640
2Cs2CO3CH3CN1665
3NaOHCH3CN1635
4K2CO3DMF1650
5Cs2CO3DMF1670
6NaHDMF1255
7K2CO3THF1645
8Cs2CO3THF1672
9NaOHTHF1630
10LiOHTHF1625
11NaHTHF1260
12Potassium tert-butoxideDMF1275
13Potassium tert-butoxideTHF1278

These synthetic strategies provide access to a wide array of pyrazole sulfonamide derivatives by modifying the initial building blocks and the amine component used in the final step. The research findings below showcase a selection of synthesized analogs, demonstrating the structural diversity achievable through these novel pathways. nih.gov

Table 2: Research Findings on Synthesized Pyrazole-4-sulfonamide Derivatives

Compound IDChemical NameYield
MR-S1-1N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide65%

This continuous development of synthetic methodologies and the deepening of mechanistic understanding are crucial for advancing the field and enabling the creation of new and potentially valuable chemical entities based on the this compound scaffold.

Based on a thorough review of the available scientific literature, detailed experimental data for the specific spectroscopic characterization of "this compound" is not available in the public domain. While research exists for structurally similar pyrazole-based compounds and various sulfonamide derivatives, the specific analytical data required to populate the requested article sections for this exact molecule could not be located.

Therefore, it is not possible to generate the article with the required level of detail and scientific accuracy while strictly adhering to the subject compound "this compound" as per the instructions. Information on related but distinct molecules would not meet the specified constraints.

Advanced Structural Elucidation and Spectroscopic Characterization

Application of Vibrational Spectroscopy in Pyrazole (B372694) Sulfonamide Research

The vibrational spectrum of a molecule is a unique fingerprint, determined by the masses of the atoms and the stiffness of the bonds connecting them. For 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, the spectrum would be dominated by vibrations associated with the pyrazole ring, the sulfonamide group (-SO₂NH₂), and the ethyl and methyl substituents.

Analysis of analogous compounds allows for the theoretical assignment of expected vibrational modes. For instance, the sulfonamide group exhibits characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would be expected to appear as two bands in the 3400–3200 cm⁻¹ range.

The pyrazole ring itself gives rise to a series of complex vibrations. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1600–1400 cm⁻¹ region. Vibrations corresponding to the ethyl and methyl groups, such as C-H stretching and bending modes, would also be present. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups typically occur in the 2980–2850 cm⁻¹ range, while their bending vibrations are found at lower wavenumbers.

Computational studies, often employing Density Functional Theory (DFT), are frequently used to complement experimental data by calculating theoretical vibrational frequencies. These theoretical spectra aid in the definitive assignment of observed experimental bands to specific molecular motions. In the absence of direct experimental data for this compound, a computational analysis would be invaluable for predicting its vibrational spectrum and confirming the presence and connectivity of its structural features.

The following table provides a summary of the expected characteristic vibrational frequencies for the key functional groups within this compound, based on data from similar molecules.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Sulfonamide (-SO₂NH₂)N-H Asymmetric & Symmetric Stretching3400 - 3200
S=O Asymmetric Stretching1370 - 1330
S=O Symmetric Stretching1180 - 1160
S-N Stretching940 - 900
Pyrazole RingAromatic C-H Stretching> 3000
C=N & C=C Ring Stretching1600 - 1400
Ethyl/Methyl GroupsC-H Asymmetric & Symmetric Stretching2980 - 2850
C-H Bending1470 - 1360

This predictive data underscores the utility of vibrational spectroscopy in the characterization of novel pyrazole sulfonamides. Future experimental studies involving FTIR and Raman analysis of this compound are necessary to validate these theoretical assignments and provide a complete spectroscopic profile of this compound.

Computational and Theoretical Investigations of 1 Ethyl 3 Methyl 1h Pyrazole 5 Sulfonamide

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These studies reveal a stable, planar conformation for the pyrazole (B372694) ring, a common feature in such heterocyclic systems. nih.gov

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, are also elucidated through DFT. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability and lower reactivity. For pyrazole derivatives, DFT studies have shown that the introduction of different substituents can significantly alter these electronic properties. nih.gov

Table 1: Representative DFT-Calculated Molecular Properties of a Substituted Pyrazole Derivative

PropertyCalculated Value
Total Energy (Hartree)-850.45
HOMO Energy (eV)-6.78
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.55
Dipole Moment (Debye)3.45

Note: The data in this table is representative of DFT calculations for a substituted pyrazole and is intended to be illustrative of the types of properties calculated for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. These simulations provide detailed information on the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. eurasianjournals.com For flexible molecules, understanding the accessible conformations is key to predicting their biological activity and physical properties. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. benthamdirect.com For pyrazole sulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes. nih.govacs.org These models use a range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build a mathematical relationship with the observed activity. nih.gov

The insights gained from QSAR studies can guide the design of new derivatives of this compound with enhanced potency and selectivity. benthamdirect.com By identifying the key structural features that contribute positively or negatively to the desired activity, medicinal chemists can make informed decisions in the lead optimization process. nih.govacs.org

Table 2: Example of Descriptors Used in QSAR Models for Pyrazole Sulfonamide Derivatives

DescriptorTypeDescription
LogPHydrophobicPartition coefficient between octanol (B41247) and water
Molecular WeightStericThe sum of the atomic weights of all atoms in a molecule
Dipole MomentElectronicA measure of the separation of positive and negative charges
HOMO EnergyElectronicEnergy of the highest occupied molecular orbital

Note: This table lists common descriptors used in QSAR modeling for pyrazole sulfonamides and is illustrative of the approach that would be taken for this compound.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of this compound from first principles. researchgate.net This includes the simulation of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govmdpi.com The calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. researchgate.netmdpi.com

Theoretical predictions of vibrational frequencies in the IR spectrum can help in assigning the observed absorption bands to specific molecular vibrations. researchgate.net Similarly, the calculation of NMR chemical shifts provides a powerful tool for structural elucidation. mdpi.com

Table 3: Predicted Spectroscopic Data for a Pyrazole Derivative

Spectroscopic TechniquePredicted Value
IR (C=N stretch, cm⁻¹)1620
¹H NMR (pyrazole-H, ppm)7.5
¹³C NMR (pyrazole-C, ppm)140
UV-Vis (λmax, nm)250

Note: The data in this table is representative of predicted spectroscopic values for a pyrazole derivative and is intended to illustrate the type of information that can be obtained for this compound.

Mechanistic Insights into Reaction Pathways from Computational Chemistry

Computational chemistry provides a valuable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and determine activation energies. nih.gov This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity.

Studies on the formation of related pyrazole sulfonamides have utilized computational methods to propose plausible reaction mechanisms, often involving cyclization and sulfonylation steps. nih.govmdpi.com These theoretical investigations complement experimental studies by providing a detailed, atomistic view of the reaction process. mdpi.com

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms. acs.org The electron-rich nature of the ring system makes it susceptible to electrophilic substitution, particularly at the C4 position, which is the most common site for such reactions. pharmaguideline.com

Key functionalization strategies for the pyrazole ring include:

Sulfonation and Chlorosulfonation : Direct sulfonation or, more commonly, chlorosulfonation is a primary method to introduce the key sulfonyl group onto the pyrazole ring, typically at the C4 position. butlerov.com Studies on related phenyl pyrazoles have shown that the position of sulfonation can be influenced by steric hindrance from other substituents on the ring. rsc.org For instance, chlorosulfonation of 1-aryl-3,5-dimethyl-1H-pyrazoles can lead to monosubstitution at the C4 position of the pyrazole ring. butlerov.com

Vilsmeier-Haack Reaction : This reaction is a versatile method for introducing a formyl group (-CHO) onto the pyrazole ring, usually at the C4 position. acs.orgmdpi.com The resulting pyrazole-4-carbaldehyde is a valuable intermediate that can be further modified into various other functional groups or used in condensation reactions to build more complex molecular architectures. acs.orgacs.org

C-H Arylation : Modern transition-metal-catalyzed C-H functionalization offers a direct way to form new carbon-carbon bonds on the pyrazole ring without requiring pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H arylation has been systematically studied, revealing a general reactivity order of C5 > C4 >> C3 for the different C-H bonds on the pyrazole nucleus. nih.gov This method provides a powerful tool for synthesizing complex arylated pyrazoles with high regiocontrol. nih.gov

Reaction TypeReagentsPosition of FunctionalizationProduct/Intermediate
Chlorosulfonation Chlorosulfonic acid (ClSO3H)C4Pyrazole-4-sulfonyl chloride
Vilsmeier-Haack POCl3, DMFC4Pyrazole-4-carbaldehyde
C-H Arylation Palladium catalyst, Aryl halideC5, C4Aryl-substituted pyrazole

Modifications at the Sulfonamide Moiety and its Derivatives

The sulfonamide group (-SO2NH2) is a critical pharmacophore and a versatile handle for chemical modification. acs.org Starting from a pyrazole-5-sulfonyl chloride intermediate, a wide array of N-substituted sulfonamides can be synthesized.

The most common derivatization involves the reaction of the pyrazole sulfonyl chloride with various primary or secondary amines. acs.orgrsc.org This reaction provides a straightforward route to a library of pyrazole-5-sulfonamide derivatives with diverse substituents on the sulfonamide nitrogen. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. For example, reacting a pyrazole-4-sulfonyl chloride with different amines in a solvent like dichloromethane (B109758) yields the corresponding N-substituted pyrazole-4-sulfonamides. acs.org

Another strategy involves the synthesis of related sulfonate esters. While this does not directly modify the sulfonamide nitrogen, it represents a related transformation of a sulfonyl-containing intermediate. In one study, a pyrazole carboxamide intermediate with a hydroxyl group on an attached phenyl ring was reacted with various arylsulfonyl chlorides to produce a series of sulfonate esters. frontiersin.org

Reactions Involving Alkyl and Aryl Substituents on the Pyrazole Framework

The substituents on the pyrazole ring, such as the N1-ethyl and C3-methyl groups of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide, can also be sites for chemical modification, although they are generally less reactive than the pyrazole ring itself.

Reactions of Alkyl Groups : The methyl group at the C3 position and the ethyl group at the N1 position are relatively inert. However, under specific conditions, they can undergo reactions such as oxidation or halogenation, though these transformations often require harsh reagents.

Reactions of Other Functional Groups : In more complex pyrazole derivatives, functional groups attached to the ring serve as points for further elaboration. For instance, a C4-aldehyde group, introduced via the Vilsmeier-Haack reaction, can be readily reduced to a primary alcohol using sodium borohydride (B1222165) (NaBH4). acs.org This alcohol can then be converted to a chloride with thionyl chloride (SOCl2), which serves as an electrophilic site for subsequent nucleophilic substitution reactions, allowing for the attachment of various moieties like imidazole (B134444) or triazole. acs.org

Exploration of Novel Reaction Pathways and Transformations

Research in pyrazole chemistry continues to uncover novel synthetic methodologies. The development of new approaches for preparing pyrazole sulfonamide derivatives is an ongoing challenge in synthetic chemistry. acs.org

One area of exploration is the use of pyrazole sulfonamides as building blocks for more complex, polynuclear heterocyclic systems. butlerov.com For example, pyrazole aldehydes have been used as precursors in multi-step syntheses to create pyrazole-clubbed pyrazoline hybrids. acs.org Such synthetic sequences often involve initial functionalization of the pyrazole ring followed by condensation and cyclization reactions to construct additional heterocyclic rings. acs.org

Transition-metal-catalyzed cross-coupling reactions, extending beyond the C-H functionalization mentioned earlier, represent another advanced strategy. rsc.org These methods allow for the precise and efficient formation of C-C, C-N, and C-O bonds, enabling the synthesis of highly functionalized pyrazole structures that would be difficult to access through traditional methods.

Tautomeric Investigations and Their Implications for Reactivity and Structure

Tautomerism is a key consideration in the chemistry of heterocyclic compounds, including pyrazole sulfonamides. For the specific structure of this compound, the N1 position is alkylated, which prevents the common annular prototropic tautomerism seen in N-unsubstituted pyrazoles. fu-berlin.de

However, a different and highly relevant form of tautomerism can occur within the sulfonamide group itself: the sulfonamide-sulfonimide tautomerism. rsc.orgnih.gov This involves the migration of a proton from the sulfonamide nitrogen to one of the sulfonyl oxygens, resulting in a sulfonimidic acid form, or to the pyrazole ring nitrogen.

Sulfonamide Tautomer <=> Sulfonimide Tautomer

Theoretical studies using density functional theory (DFT) have shown that for N-heterocyclic arenesulfonamides, the energy difference between these two tautomers can be small. rsc.org While the sulfonamide form is generally favored in the gas phase, the proportion of the sulfonimide tautomer can increase significantly with rising solvent polarity. rsc.orgnih.gov

This tautomeric equilibrium has important implications for the molecule's reactivity and structure:

Reactivity : The presence of the sulfonimide tautomer alters the nucleophilic and electrophilic character of the molecule. The different distribution of protons and lone pairs can change hydrogen bonding patterns and the preferred sites for electrophilic or nucleophilic attack.

Structure and Binding : The ability to exist in different tautomeric forms can influence how the molecule binds to biological targets, such as enzyme active sites, as the hydrogen bond donor/acceptor pattern is different in each form. butlerov.com

Experimental evidence for tautomerism in related systems has been observed in NMR spectroscopy, where, under certain conditions, distinct signals for both tautomeric forms can be detected in solution. mdpi.com

Mechanistic Research on Biological Interactions Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

There is no specific information available in the scientific literature regarding the molecular targets or binding mechanisms of 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide.

Enzyme Inhibition Studies at the Molecular Level

No studies detailing the inhibition of any enzymes, including bacterial methionine aminopeptidase (MetAP), by this compound have been published.

Mechanistic Studies of Antimicrobial Activity Against Specific Organisms

There are no mechanistic studies available that describe the antimicrobial activity of this compound against any specific organisms, including Bacillus subtilis, at a molecular level.

Structural Basis of Ligand-Receptor Interactions

Without identified molecular targets or binding studies, the structural basis for any potential ligand-receptor interactions involving this compound remains unknown.

Design Principles for Modulating Molecular Interactions

Information on design principles is contingent on initial findings from binding and activity studies. As no such studies are available for this compound, this area remains unexplored.

Applications in Advanced Materials and Catalysis

Utilization as Ligands in Coordination Chemistry

Pyrazole (B372694) derivatives are widely recognized for their role as effective ligands in coordination chemistry. nih.govresearchgate.net The nitrogen atoms within the pyrazole ring possess lone pairs of electrons that can readily coordinate with a variety of metal ions, forming stable complexes. nih.govresearchgate.net The sulfonamide group in 1-Ethyl-3-methyl-1H-pyrazole-5-sulfonamide introduces additional donor atoms, enhancing its coordination capabilities and allowing for the formation of polynuclear complexes. nih.gov

The versatility of pyrazole-based ligands allows for the construction of coordination compounds with diverse topologies and properties. researchgate.net For instance, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been synthesized with metals such as Cadmium (Cd), Copper (Cu), and Iron (Fe). nih.gov These complexes exhibit distinct coordination spheres, influenced by the metal ion and the surrounding ligands. nih.gov

Metal IonCoordinated Ligands
Cd(II)Two chloride anions
Cu(II)Two ethanol (B145695) molecules
Fe(II)Two water molecules

This table showcases the coordination versatility of a pyrazole derivative similar in structure to this compound, demonstrating how different metal ions can be accommodated. nih.gov

Role in Metal-Catalyzed Reactions

The coordination complexes formed from pyrazole-based ligands often exhibit significant catalytic activity. mdpi.com The electronic properties of the pyrazole ring and its substituents can be fine-tuned to influence the reactivity of the central metal atom in a catalytic cycle. This makes them valuable in a range of metal-catalyzed reactions.

While specific catalytic applications for this compound are not extensively documented, the broader family of pyrazole derivatives has shown promise in various catalytic processes. mdpi.com The structural versatility of these compounds allows for the design of catalysts with specific activities and selectivities for a multitude of chemical transformations.

Integration in Polymer Chemistry and Functional Materials

The structural features of pyrazole derivatives make them attractive for integration into polymer chains and the creation of functional materials. mdpi.com The ability to form stable coordination complexes and participate in various chemical reactions allows for the development of materials with tailored optical, electronic, and thermal properties.

The incorporation of pyrazole moieties can impart desirable characteristics to polymers, such as enhanced thermal stability and specific binding sites for metal ions. This opens up possibilities for their use in creating advanced materials for applications in electronics, separations, and sensing.

Chemosensing Applications for Ionic Species Detection

The field of chemosensing has benefited from the development of pyrazole-based compounds for the detection of both cations and anions. mdpi.com The nitrogen atoms of the pyrazole ring, along with other functional groups, can act as binding sites for specific ions. This interaction can lead to a measurable change in a physical property, such as color or fluorescence, allowing for the detection of the target ion.

The design of a chemosensor based on this compound would leverage the coordinating ability of the pyrazole and sulfonamide groups to selectively bind with target ionic species. The ethyl and methyl substituents can be modified to fine-tune the sensor's selectivity and sensitivity.

Application in Dyes and Pigments Research

Pyrazole derivatives are important precursors in the synthesis of azo dyes and pigments. nih.govresearchgate.net The pyrazole ring can act as a coupling component in the diazotization-coupling reaction, a fundamental process in the creation of a wide range of colored compounds. nih.gov These dyes find applications in various industries, including textiles, paints, and varnishes. nih.govresearchgate.net

Research into novel pyrazole azo dyes has demonstrated the potential to create a spectrum of colors with good fastness properties. nih.govresearchgate.net For example, the synthesis of new pyrazole azo dyes using ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a diazotization component has yielded dyes with promising color properties for use in light color paints. nih.gov

Dye PrecursorResulting Dye Characteristics
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateSuitable for light color paints in the varnishes industry
1-(p-Sulphophenyl)-3-methyl-5-pyrazoloneA series of azo acid dyes with applications on leather

This table illustrates the use of pyrazole derivatives in the synthesis of dyes, highlighting the versatility of the pyrazole core in creating a range of colored compounds. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes for Pyrazole (B372694) Sulfonamides

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds. For pyrazole sulfonamides, this translates to the development of more environmentally friendly and efficient synthetic methods. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. Future research is focused on creating sustainable alternatives that minimize environmental impact.

Key areas of development include:

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Researchers are investigating aqueous methods for pyrazole synthesis, which can significantly reduce the reliance on volatile organic compounds. researchgate.net For instance, one-pot synthesis in the presence of catalysts like cetyltrimethylammonium bromide (CTAB) in water has been reported for tetrasubstituted pyrazoles. researchgate.net

Catalytic Approaches: The use of efficient and recyclable catalysts can improve reaction yields and reduce waste. Research is ongoing to identify novel catalysts that can facilitate the synthesis of pyrazole sulfonamides under milder reaction conditions.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The application of flow chemistry to the synthesis of pyrazoles is an emerging area that could lead to more sustainable and scalable production methods. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Pyrazoles

FeatureTraditional SynthesisSustainable Synthesis
Solvent Often volatile organic compounds (VOCs)Primarily water or other green solvents
Catalyst May use stoichiometric and hazardous reagentsEmploys recyclable and efficient catalysts
Process Typically batch processingCan utilize continuous flow chemistry
Waste Generation HigherLower
Energy Consumption Often requires high temperaturesAims for milder reaction conditions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govmdpi.com For compounds like 1-Ethyl-3-methyl-1h-pyrazole-5-sulfonamide, these computational tools offer the potential to accelerate the design and discovery of new derivatives with enhanced properties. nih.goveurasianjournals.com

Computational approaches are being employed in several key areas:

Virtual Screening: AI and ML algorithms can screen vast virtual libraries of compounds to identify potential candidates with desired biological activities. nih.govnih.gov This significantly reduces the time and cost associated with experimental screening.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often developed using ML techniques, can predict the biological activity of a compound based on its chemical structure. researchgate.net This allows for the in silico optimization of lead compounds.

Toxicity Prediction: In silico toxicity prediction models can assess the potential risks of new compounds early in the discovery process, helping to prioritize safer candidates for further development. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, opening up new avenues for therapeutic innovation. mdpi.com

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior and interactions. eurasianjournals.com

Exploration of Undiscovered Academic Applications in Niche Chemical Fields

While pyrazole sulfonamides have established applications, particularly in medicinal chemistry, there is significant potential for their use in other niche chemical fields. mdpi.comfrontiersrj.comnih.gov The unique structural and electronic properties of the pyrazole ring make it a versatile scaffold for the development of novel materials and functional molecules. nih.gov

Potential areas for exploration include:

Materials Science: The electronic properties of pyrazoles and their derivatives make them promising candidates for applications in optoelectronic and photoluminescent materials. nih.gov

Agrochemicals: Pyrazole derivatives have shown a broad spectrum of biological activities, and further research could lead to the development of new, more effective, and environmentally benign pesticides and herbicides. frontiersin.orgchemimpex.com 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, a related compound, is already used as an herbicide. chemimpex.com

Coordination Chemistry: Pyrazoles are excellent ligands in coordination chemistry, and new pyrazole sulfonamide derivatives could be used to create novel metal complexes with unique catalytic or material properties. rsc.org

The broad spectrum of biological activities exhibited by sulfonamides, including antimicrobial, antiviral, and anticancer properties, suggests that pyrazole sulfonamide derivatives could find applications in a wide range of therapeutic areas. ajchem-b.comajchem-b.comacs.orgresearchgate.net

Advanced Analytical Methodologies for Complex Mixture Analysis

The accurate detection and quantification of sulfonamides in various matrices are crucial for both research and regulatory purposes. ymerdigital.com As the complexity of samples increases, so does the need for advanced analytical techniques that offer high sensitivity, selectivity, and throughput.

Several advanced analytical methodologies are being employed and further developed for the analysis of sulfonamides:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) remains a cornerstone for sulfonamide analysis. ymerdigital.comnih.govmdpi.com The development of new column technologies and detector systems continues to improve the performance of these methods. ijcpa.in

Mass Spectrometry: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for the analysis of sulfonamides in complex mixtures. ymerdigital.commdpi.comnih.gov

Hyphenated Techniques: The combination of two or more analytical techniques, known as hyphenated techniques, offers enhanced analytical power. saspublishers.comscholarsrepository.comnih.gov Examples include GC-MS, LC-NMR, and LC-FTIR, which provide comprehensive information on the separation and identification of compounds. saspublishers.comnih.gov

Sample Preparation: Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are crucial for removing matrix interferences and improving the accuracy of analytical results. ymerdigital.comnih.govrsc.org

Table 2: Overview of Advanced Analytical Techniques for Sulfonamide Analysis

TechniquePrincipleAdvantages
HPLC Separation based on differential partitioning between a stationary and mobile phase.High resolution, versatility, and established methodology. ymerdigital.comnih.gov
LC-MS/MS Combines the separation power of LC with the mass analysis capabilities of MS/MS.High sensitivity, high selectivity, and structural elucidation. ymerdigital.comnih.gov
GC-MS Separates volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and semi-volatile compounds. saspublishers.com
LC-NMR Couples LC separation with NMR spectroscopy for structural identification.Provides detailed structural information of separated compounds. saspublishers.com

Multidisciplinary Research Collaborations for Comprehensive Understanding

A comprehensive understanding of the potential of this compound and related compounds requires a collaborative effort across various scientific disciplines. scholarsjournal.netscholarsjournal.net By bringing together experts from different fields, researchers can gain a more holistic view of the compound's properties and potential applications.

Examples of fruitful multidisciplinary collaborations include:

Chemistry and Biology: Chemists can synthesize novel derivatives, while biologists can evaluate their biological activity, leading to the discovery of new therapeutic agents. scholarsjournal.netscholarsjournal.net

Chemistry and Nanoscience: The encapsulation of sulfonamides within nanomaterials, such as dendrimers, can enhance their solubility and delivery, a research area that combines chemical synthesis with nanoscale engineering. scholarsjournal.netscholarsjournal.net

Computational and Experimental Chemistry: Computational chemists can use AI and ML to predict promising compounds, which can then be synthesized and tested by experimental chemists, creating an efficient feedback loop for discovery. eurasianjournals.com

Engaging in multidisciplinary research allows for the integration of diverse techniques and perspectives, ultimately accelerating scientific progress and innovation in the field of pyrazole sulfonamides. scholarsjournal.netscholarsjournal.net

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